molecular formula C23H14ClF3O3 B11163078 6-chloro-4-phenyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one

6-chloro-4-phenyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one

Cat. No.: B11163078
M. Wt: 430.8 g/mol
InChI Key: VSNKACNALIVRBK-UHFFFAOYSA-N
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Description

6-Chloro-4-phenyl-7-{[3-(trifluoromethyl)phenyl]methoxy}-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with chloro, phenyl, and trifluoromethyl groups. These structural features contribute to its distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-phenyl-7-{[3-(trifluoromethyl)phenyl]methoxy}-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic conditions.

    Introduction of the Chloro and Phenyl Groups: The chloro and phenyl groups are introduced via electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, while the phenyl group can be introduced using Friedel-Crafts alkylation.

    Attachment of the Trifluoromethylphenyl Methoxy Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-phenyl-7-{[3-(trifluoromethyl)phenyl]methoxy}-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced chromen-2-one derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced chromen-2-one derivatives.

    Substitution: Formation of substituted chromen-2-one derivatives with various functional groups.

Scientific Research Applications

6-Chloro-4-phenyl-7-{[3-(trifluoromethyl)phenyl]methoxy}-2H-chromen-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-chloro-4-phenyl-7-{[3-(trifluoromethyl)phenyl]methoxy}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, its ability to interact with microbial cell membranes can contribute to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-7-methoxy-2H-chromen-2-one: Lacks the chloro and trifluoromethyl groups, resulting in different chemical and biological properties.

    6-Chloro-4-phenyl-2H-chromen-2-one:

    7-{[3-(Trifluoromethyl)phenyl]methoxy}-2H-chromen-2-one: Lacks the chloro and phenyl groups, leading to variations in its chemical behavior and biological activity.

Uniqueness

6-Chloro-4-phenyl-7-{[3-(trifluoromethyl)phenyl]methoxy}-2H-chromen-2-one is unique due to the presence of both chloro and trifluoromethyl groups, which enhance its reactivity and potential biological activities. The combination of these substituents contributes to its distinct chemical properties and makes it a valuable compound for various research applications.

Properties

Molecular Formula

C23H14ClF3O3

Molecular Weight

430.8 g/mol

IUPAC Name

6-chloro-4-phenyl-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-2-one

InChI

InChI=1S/C23H14ClF3O3/c24-19-10-18-17(15-6-2-1-3-7-15)11-22(28)30-20(18)12-21(19)29-13-14-5-4-8-16(9-14)23(25,26)27/h1-12H,13H2

InChI Key

VSNKACNALIVRBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)OCC4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

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